1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyanoethyl group, a methyl group, and a carboxylic acid group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentanone derivative with a cyanoethylating agent under basic conditions, followed by oxidation and carboxylation steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1-(2-Cyanoethyl)-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the methyl group.
3-Methyl-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the cyanoethyl group.
1-(2-Cyanoethyl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but lacks the oxo group.
Uniqueness: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is unique due to the presence of all three functional groups (cyanoethyl, methyl, and carboxylic acid) on the cyclopentane ring
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-3-5-10(8(7)12,9(13)14)4-2-6-11/h7H,2-5H2,1H3,(H,13,14) |
InChI Key |
VPMRQSRFUCYZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1=O)(CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.